(1-Methoxyethyl)benzene
Overview
Description
. It is a colorless liquid with a characteristic aromatic odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methoxyethyl)benzene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the reaction between sodium methoxide and 1-bromo-1-phenylethane can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of styrene with methanol in the presence of an acid catalyst. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and methanol.
Reduction: It can be reduced to form ethylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Oxidation: Benzaldehyde and methanol.
Reduction: Ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
(1-Methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (1-Methoxyethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group (-OCH3) activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This makes the ortho and para positions more reactive towards electrophiles .
Comparison with Similar Compounds
Ethylbenzene: Similar in structure but lacks the methoxy group.
Methoxybenzene (Anisole): Contains a methoxy group directly attached to the benzene ring.
Phenethyl alcohol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: (1-Methoxyethyl)benzene is unique due to the presence of both an ethyl and a methoxy group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
1-methoxyethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKSMSKTENNPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873039 | |
Record name | (1-Methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4013-34-7 | |
Record name | (1-Methoxyethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4013-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (1-methoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (1-methoxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-Methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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